molecular formula C17H36O3P- B14732027 Hexadecyl methylphosphonate CAS No. 5955-24-8

Hexadecyl methylphosphonate

Cat. No.: B14732027
CAS No.: 5955-24-8
M. Wt: 319.4 g/mol
InChI Key: CADBPOHUMPIFEY-UHFFFAOYSA-M
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Description

Hexadecyl methylphosphonate (C₁₆H₃₃PO₃CH₃) is an organophosphorus compound characterized by a hexadecyl (C16) alkyl chain esterified to a methylphosphonate group. The phosphonate moiety (PO₃CH₃) distinguishes it from phosphate esters by replacing one oxygen atom with a methyl group directly bonded to phosphorus. This structural feature imparts unique chemical stability and acidity, as phosphonates are less prone to hydrolysis compared to phosphates .

Potential applications include:

  • Surfactants: The long alkyl chain enhances amphiphilicity, making it suitable for emulsification .
  • Biological activity: Analogous compounds like hexadecyl phosphocholine (Miltefosine) exhibit antiparasitic effects .
  • Chemical simulants: Methylphosphonate derivatives are used as nerve agent analogs in catalytic degradation studies .

Properties

CAS No.

5955-24-8

Molecular Formula

C17H36O3P-

Molecular Weight

319.4 g/mol

IUPAC Name

hexadecoxy(methyl)phosphinate

InChI

InChI=1S/C17H37O3P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-21(2,18)19/h3-17H2,1-2H3,(H,18,19)/p-1

InChI Key

CADBPOHUMPIFEY-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCOP(=O)(C)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexadecyl methylphosphonate can be synthesized through several methods. One common approach involves the reaction of hexadecyl alcohol with methylphosphonic dichloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Hexadecyl methylphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Hexadecyl methylphosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of hexadecyl methylphosphonate involves its interaction with specific molecular targets. In biological systems, the compound can inhibit enzymes involved in phosphorus metabolism, leading to various biochemical effects. The stable carbon-to-phosphorus bond allows it to resist enzymatic degradation, making it a potent inhibitor .

Comparison with Similar Compounds

Hexadecyl Phosphocholine (Miltefosine)

Structure : Contains a phosphocholine head group (PO₄⁻–N(CH₃)₃⁺) and a hexadecyl chain.
Key Differences :

  • Head group : The quaternary ammonium in Miltefosine enhances water solubility and cellular uptake, whereas hexadecyl methylphosphonate’s methyl group reduces polarity.
  • Activity: Miltefosine shows potent amoebicidal and antileishmanial activity due to its interaction with cell membranes . This compound’s bioactivity may differ due to its non-ionic head group.

Dihexadecyl Phosphate

Structure : A phosphate ester with two hexadecyl chains (C₁₆H₃₃O)₂PO₄⁻.
Key Differences :

  • Acidity : Phosphate (pKa ~2) is more acidic than phosphonate (pKa ~7.4 for methylphosphonate) .
  • Applications : Dihexadecyl phosphate derivatives, such as potassium hexadecyl hydrogen phosphate, are used in cosmetics as emulsifiers . This compound’s lower acidity may favor stability in neutral environments.

Bis(hexadecyl) Phosphonate

Structure : (C₁₆H₃₃O)₂PO₂⁻ with a direct P–C bond.
Key Differences :

  • Hydrophobicity : The absence of a hydroxyl group increases hydrophobicity compared to this compound.
  • Synthesis : Requires harsh conditions (e.g., sodium hypochlorite and sulfuric acid) , whereas methylphosphonate esters may form under milder esterification.

Hexadecylphosphoserine

Structure : Phosphoserine head group (PO₄⁻–CH₂–CH(NH₂)COOH) linked to a hexadecyl chain.
Key Differences :

  • Bioactivity : Hexadecylphosphoserine modulates calcium signaling in cancer research . This compound’s simpler structure may lack this specificity but could serve as a membrane anchor.

Methylphosphonate-Based Simulants

Structure : Methylphosphonate esters with varying alkyl chains.
Key Differences :

  • Nerve agent simulants : Methylphosphonate derivatives mimic nerve agents like sarin but lack lethal toxicity . This compound’s long chain may enhance persistence in environmental studies.

Data Table: Comparative Analysis

Compound Structure Molecular Formula Key Properties Applications References
This compound C₁₆H₃₃PO₃CH₃ C₁₇H₃₇O₃P Hydrolytically stable, moderate acidity Surfactants, potential bioactivity
Hexadecyl phosphocholine C₁₆H₃₃PO₄⁻–N(CH₃)₃⁺ C₂₁H₄₅NO₄P High water solubility, cationic Antiparasitic drugs
Dihexadecyl phosphate (C₁₆H₃₃O)₂PO₄⁻ C₃₂H₆₇O₄P Acidic, emulsifying Cosmetics, emulsifiers
Bis(hexadecyl) phosphonate (C₁₆H₃₃O)₂PO₂⁻ C₃₂H₆₇O₃P Hydrophobic, stable Material science
Hexadecylphosphoserine C₁₆H₃₃PO₄⁻–CH₂–CH(NH₂)COOH C₂₄H₄₈NO₈P Calcium modulation Cancer research

Research Findings and Implications

  • Synthetic Challenges : Phosphonates like this compound require tailored esterification methods, differing from phosphate synthesis .
  • Biological Interactions : The hexadecyl chain promotes membrane integration, but head group chemistry dictates specificity (e.g., Miltefosine’s charge vs. methylphosphonate’s neutrality) .
  • Environmental Stability : Methylphosphonate’s resistance to hydrolysis makes it suitable for long-term studies, as seen in nerve agent simulant research .

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